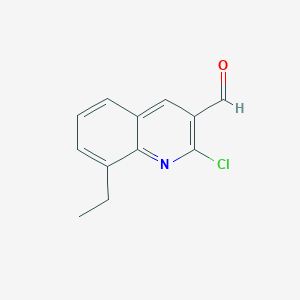
2-Cloro-8-etil-quinolina-3-carbaldehído
Descripción general
Descripción
“2-Chloro-8-ethyl-quinoline-3-carbaldehyde” is a research chemical . It is a type of 2-chloroquinoline-3-carbaldehyde, which has been the subject of various studies due to its chemical reactivity and potential applications .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes involves the Vilsmeier-Haack reaction . This process involves the reaction of acetanilide with DMF and POCl3 to produce the compound . A multicomponent reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile in water containing sulfonyl methane-diamine as a catalyst can also be used to synthesize related compounds .Chemical Reactions Analysis
2-Chloroquinoline-3-carbaldehydes are known for their high chemical reactivity, which is attributed to the presence of two active moieties: chloro- and aldehyde functions . They can undergo various reactions, including substitution reactions .Aplicaciones Científicas De Investigación
2-Cloro-8-etil-quinolina-3-carbaldehído: Un Análisis Exhaustivo de las Aplicaciones de Investigación Científica
Síntesis de Sistemas de Anillos de Quinolina: Este compuesto es fundamental en la síntesis de sistemas de anillos de quinolina, que son un andamiaje fundamental en la química medicinal. Los grupos cloro y aldehído en el anillo de quinolina sirven como sitios reactivos para construir sistemas heterocíclicos fusionados o binarios, que son esenciales en el desarrollo de fármacos .
Caja de Herramientas del Químico Orgánico: Como caja de herramientas del químico orgánico, el 2-cloroquinolina-3-carbaldehído se utiliza en diversas reacciones como adición, reducción, condensación y sustitución. Estas reacciones permiten la creación de diversas arquitecturas moleculares para su posterior aplicación en la ciencia farmacéutica y de materiales .
Aplicaciones Biológicas: Los derivados del compuesto se han explorado por sus aplicaciones biológicas. La investigación ha demostrado un potencial en áreas como la actividad antimicrobiana, antifúngica y anticancerígena, lo que lo convierte en un valioso precursor en el desarrollo de nuevos agentes terapéuticos .
Construcción de Sistemas Heterocíclicos: La capacidad de construir sistemas heterocíclicos con este compuesto es crucial para desarrollar compuestos con propiedades y actividades específicas. Esto es particularmente relevante en el diseño de moléculas con posibles aplicaciones en el tratamiento y la prevención de enfermedades .
Reacciones de Reducción: Las reacciones de reducción que involucran 2-cloroquinolina-3-carbaldehído pueden producir varios diastereómeros y dioles, que son intermediarios importantes en la síntesis orgánica. Estos intermediarios se pueden transformar aún más en estructuras más complejas para uso farmacéutico .
Ciclización Intramolecular: Las reacciones de ciclización intramolecular de los derivados del compuesto pueden conducir a la formación de nuevas estructuras cíclicas como las piranoquinolinas. Estas estructuras tienen implicaciones significativas en el desarrollo de nuevos fármacos con mayor eficacia .
Cada sección anterior ofrece una visión de las diversas aplicaciones de investigación científica del this compound, mostrando su importancia en varios campos de la química y la medicina.
Avances recientes en la química del 2-cloroquinolina-3-carbaldehído Reacciones químicas, métodos sintéticos y aplicaciones biológicas de las 2-cloroquinolinas Síntesis, reacciones y aplicaciones del 2-cloroquinolina-3-carbaldehído
Mecanismo De Acción
Target of Action
Quinoline derivatives, in general, have been known to exhibit various biological activities such as antimalarial, antibacterial, and anticancer . Therefore, the targets could be proteins or enzymes involved in these biological processes.
Mode of Action
The interaction could involve binding to the active site of an enzyme or protein, thereby altering its function .
Biochemical Pathways
Given the biological activities associated with quinoline derivatives, it can be inferred that the compound may affect pathways related to the processes of malaria, bacterial infections, and cancer .
Result of Action
Given the biological activities associated with quinoline derivatives, it can be inferred that the compound may have antimalarial, antibacterial, and anticancer effects .
Análisis Bioquímico
Biochemical Properties
2-Chloro-8-ethyl-quinoline-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of quinoline ring systems, which are crucial for the formation of biologically active compounds . The nature of these interactions often involves the formation of covalent bonds, leading to the creation of new chemical entities with potential pharmacological activities.
Cellular Effects
The effects of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, it has been observed to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 2-Chloro-8-ethyl-quinoline-3-carbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde over time in laboratory settings have been well-documented. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell morphology and viability. In vitro and in vivo studies have demonstrated that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can be used to study its pharmacological properties . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These studies highlight the importance of dosage optimization to minimize toxicity while maximizing therapeutic potential.
Metabolic Pathways
2-Chloro-8-ethyl-quinoline-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and biotransformation . For instance, it can undergo oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity.
Transport and Distribution
The transport and distribution of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution can affect its biological activity, as its localization within specific cellular compartments can influence its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-chloro-8-ethylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-2-8-4-3-5-9-6-10(7-15)12(13)14-11(8)9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNAMDQJNZGZIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=CC(=C(N=C21)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461257 | |
| Record name | 2-chloro-8-ethyl-quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335196-05-9 | |
| Record name | 2-chloro-8-ethyl-quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


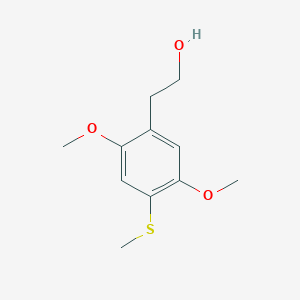
![Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B1600489.png)

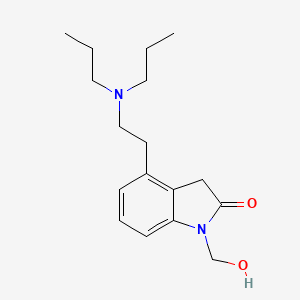

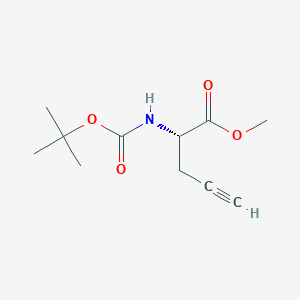
![9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1600498.png)
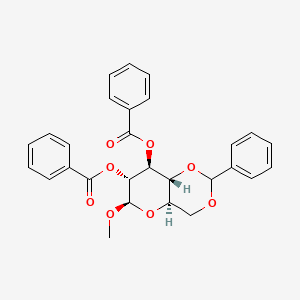
![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B1600501.png)

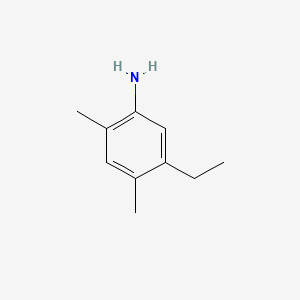
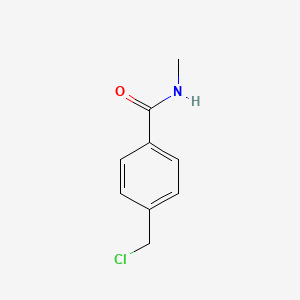
![3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1600508.png)

